3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Description
3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS: 2044712-99-2) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₂Cl₂N₂O₂ and a molecular weight of 251.11 g/mol . The core structure, imidazo[1,2-a]pyridine, is notable for its presence in bioactive molecules, often serving as a scaffold in medicinal chemistry. Key features of this compound include:
Properties
IUPAC Name |
3-chloro-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5;/h5H,2-4H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNZSDKMXXQXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC(=C(N2C1)Cl)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044712-99-2 | |
| Record name | 3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core[_{{{CITATION{{{2{Functionalization of imidazo [1,2- - RSC Publishing](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a). One common approach is the cyclization of appropriate precursors, such as aminopyridines, under acidic conditions[{{{CITATION{{{2{Functionalization of imidazo 1,2- - RSC Publishing. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the imidazo ring[{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C)[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit promising anticancer properties. Specifically, compounds similar to 3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-a]pyridine showed selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. In vitro studies have shown that it possesses activity against a range of bacteria and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Agricultural Applications
2.1 Pesticidal Activity
This compound has been evaluated for its potential as a pesticide. Its structure suggests that it may interfere with the nervous system of pests.
Case Study:
Research conducted by agricultural scientists found that formulations containing imidazo[1,2-a]pyridine derivatives effectively controlled aphid populations on crops. Field trials demonstrated a significant reduction in pest numbers compared to untreated controls .
Materials Science
3.1 Polymer Synthesis
The unique chemical properties of this compound allow it to be used as a building block in polymer chemistry.
Table 2: Properties of Polymers Synthesized with Imidazo[1,2-a]pyridine Derivatives
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyamide | 250 | 60 |
| Polyurethane | 220 | 70 |
Mechanism of Action
The mechanism by which 3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- Electron-withdrawing groups (e.g., Cl, COOH) in the target compound may reduce reactivity compared to electron-donating groups (e.g., NH₂, CH₃) in analogs .
- Methyl groups (e.g., at C6 or C7) influence steric hindrance and metabolic stability .
Salt Forms :
- Hydrochloride and dihydrochloride salts improve solubility for in vitro assays, whereas neutral forms (e.g., carbonitrile derivatives) may favor blood-brain barrier penetration .
Functional Group Diversity :
- Carboxylic acid (target compound) vs. carbonitrile () vs. piperidine-carboxylic acid () groups dictate hydrogen-bonding capacity and target selectivity.
Biological Activity
3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS No. 2044712-99-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by various studies and data tables.
- Molecular Formula : CHClNO
- Molecular Weight : 251.11 g/mol
- CAS Number : 2044712-99-2
Structure
The compound features a chloro-substituted imidazopyridine structure, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridines exhibit promising antimicrobial properties. A study involving derivatives of imidazo[1,2-a]pyridine showed effective inhibition against Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) as low as 0.006 μM for some compounds . This suggests that this compound may also possess similar antimicrobial efficacy.
Anticancer Activity
Imidazo[1,2-a]pyridine derivatives have been investigated for their anticancer properties. A notable study highlighted that certain derivatives could inhibit cancer cell proliferation through various mechanisms, including the modulation of signaling pathways related to cell survival and apoptosis . The specific activity of this compound in cancer models remains to be fully elucidated but warrants further exploration.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors that are crucial in the pathways of disease processes such as cancer and infections. Preliminary findings suggest that certain imidazo[1,2-a]pyridine compounds can inhibit ATP homeostasis by targeting specific proteins like QcrB .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC ≤ 0.006 μM against Mtb | |
| Anticancer | Inhibition of cell proliferation | |
| Enzyme Inhibition | Targeting QcrB |
Case Study: Antituberculosis Activity
A significant study synthesized various imidazo[1,2-a]pyridine derivatives and assessed their activity against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that some compounds exhibited greater potency than existing treatments like PA-824. This suggests that this compound could be a candidate for further development in combating tuberculosis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, and how can intermediates be characterized?
- Methodology : The synthesis typically involves cyclization of substituted pyridine precursors, followed by carboxylation and hydrochlorination. For example, highlights similar imidazo-pyridine derivatives synthesized via alkylation or cyclization reactions. Key intermediates (e.g., 6-chloroimidazo[1,2-a]pyridine derivatives) can be characterized using HPLC-MS for purity and NMR (1H/13C) to confirm regioselectivity. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to minimize byproducts like those reported in for analogous triazine derivatives .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- FT-IR : Validate carboxylic acid (-COOH) and hydrochloride (-Cl) functional groups.
- NMR : 1H NMR detects methyl and imidazo-pyridine protons; 13C NMR confirms carbonyl (C=O) and aromatic carbons.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
- X-ray crystallography (if crystalline): Resolve stereochemical ambiguities, as demonstrated for structurally related compounds in .
Q. How can researchers assess the purity of this compound, and what impurities are commonly observed?
- Methodology : Use HPLC-UV/ELSD with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to detect unreacted precursors or degradation products. emphasizes impurity profiling for pyrido-benzoxazine analogs, where residual solvents (e.g., DMF) or chlorinated byproducts (from incomplete substitution) are common . Quantify impurities against reference standards (e.g., USP guidelines in ).
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound and predict reaction pathways?
- Methodology : Integrate density functional theory (DFT) calculations to model transition states and identify energetically favorable pathways. details the ICReDD approach, combining quantum chemical calculations with experimental validation to predict regioselectivity in heterocyclic systems. For example, simulate the cyclization step to determine whether chloro or methyl groups influence ring strain or activation energy .
Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology :
- Variable Temperature NMR : Probe dynamic effects (e.g., hindered rotation in the imidazo-pyridine ring).
- 2D NMR (COSY, HSQC) : Assign coupling patterns and distinguish overlapping signals.
- Isotopic Labeling : Trace reaction pathways if unexpected substituents arise, as shown in for β-lactam analogs.
- Cross-validate with alternative techniques : For instance, use Raman spectroscopy to confirm crystal packing effects observed in X-ray data .
Q. How can researchers design experiments to elucidate the reaction mechanism of key transformations (e.g., cyclization or hydrochlorination)?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps.
- Trapping Intermediates : Use low-temperature quenching (e.g., –78°C) to isolate reactive intermediates, as applied in for triazine synthesis.
- In Situ Monitoring : Employ Raman or ReactIR to track real-time changes in functional groups during cyclization .
Q. What strategies ensure the compound’s stability under varying storage conditions?
- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. recommends storage at 2–8°C in desiccated amber vials to prevent hydrolysis of the hydrochloride salt. For hygroscopic analogs, lyophilization or nitrogen-blanketed storage may be required, as noted in for carboxylic acid derivatives .
Data Contradiction and Validation
Q. How should researchers address discrepancies between theoretical and experimental yields in scaled-up synthesis?
- Methodology :
- Process Mass Intensity (PMI) Analysis : Identify inefficiencies in solvent or catalyst use.
- Design of Experiments (DoE) : Vary parameters (e.g., stoichiometry, temperature) to map yield-response surfaces. ’s reactor design principles (RDF2050112) suggest using microreactors for exothermic steps to improve heat transfer and reproducibility .
Q. What validation protocols confirm the absence of genotoxic impurities in the final product?
- Methodology :
- Ames Test or Comet Assay : Screen for mutagenicity using bacterial or mammalian cell lines.
- LC-MS/MS : Detect trace impurities (e.g., alkyl halides) at ppm levels. ’s impurity profiling for fluoroquinolone derivatives provides a template for threshold-based assessments .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
